

Metharbital: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties

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Compound of Interest

Compound Name: *Metharbital*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure and essential physicochemical properties of **Metharbital**. The information herein is intended to support research, drug development, and scientific understanding of this barbiturate anticonvulsant. All quantitative data is presented in clear, tabular formats for ease of comparison, and detailed experimental protocols for key physicochemical determinations are provided.

Chemical Identity and Structure

Metharbital, known by the IUPAC name 5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione, is a derivative of barbituric acid.^{[1][2]} First patented in 1905, it has been used as an anticonvulsant for the treatment of epilepsy.^[3] The foundational structure consists of a pyrimidine ring with two ethyl groups at the fifth carbon and a methyl group at one of the nitrogen atoms.

Identifier	Value
IUPAC Name	5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione[1][2]
CAS Number	50-11-3[1][4]
Molecular Formula	C ₉ H ₁₄ N ₂ O ₃ [1][4]
Molecular Weight	198.22 g/mol [1][2]
Canonical SMILES	CCC1(C(=O)NC(=O)N(C1=O)C)CC[2]
InChI Key	FWJKNZONDWOGMI-UHFFFAOYSA-N[4][5]

Below is a two-dimensional representation of the chemical structure of **Metharbital**.

Caption: 2D Chemical Structure of **Metharbital**.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of **Metharbital**.

Property	Value	Reference
Melting Point	150.5 °C	[1][2]
Water Solubility	1980 mg/L (at 25 °C)	[1]
pKa	8.01 (at 25 °C)	[1]
LogP	1.15	[1]

Mechanism of Action: GABA-A Receptor Modulation

Metharbital, like other barbiturates, exerts its primary effect on the central nervous system by modulating the function of the γ -aminobutyric acid type A (GABA-A) receptor.[3][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride

ions into the neuron.[7] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[7]

Metharbital binds to a distinct allosteric site on the GABA-A receptor complex, different from the GABA binding site itself.[3] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[3][7] The prolonged channel opening enhances the inhibitory postsynaptic current, leading to a greater hyperpolarization and a more pronounced inhibitory effect on neuronal excitability.[3] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[5]

The following diagram illustrates the signaling pathway of **Metharbital**'s action on the GABA-A receptor.



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Caption: **Metharbital**'s Modulation of the GABA-A Receptor Signaling Pathway.

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of **Metharbital**.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a standard and widely used technique for this determination.[8][9][10]

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.[8]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[8]
- Capillary tubes (sealed at one end)[8]
- Thermometer (calibrated)[8]
- Mortar and pestle[11]
- Spatula

Procedure:

- Sample Preparation: A small amount of **Metharbital** is finely powdered using a mortar and pestle to ensure uniform heat distribution.[10]
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[10]
- Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[8]
- Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the melting point is approached.[8]
- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.[8]
- Replicate Measurements: The determination should be repeated at least twice to ensure accuracy and reproducibility.

Water Solubility Determination

The aqueous solubility of a drug is a fundamental property that influences its absorption and distribution. For weakly acidic compounds like barbiturates, solubility is pH-dependent.[\[12\]](#)[\[13\]](#)

Principle: An excess amount of the solid drug is equilibrated with water at a constant temperature until the solution is saturated. The concentration of the dissolved drug in the saturated solution is then determined.

Apparatus:

- Constant temperature shaker bath
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- pH meter
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

- **Saturation:** An excess amount of **Metharbital** is added to a known volume of purified water in a sealed container.
- **Equilibration:** The container is placed in a constant temperature shaker bath (e.g., 25°C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is centrifuged at high speed to separate the undissolved solid from the saturated solution.
- **Sample Preparation:** A known volume of the clear supernatant is carefully withdrawn, diluted with a suitable solvent (e.g., mobile phase for HPLC), and filtered if necessary.

- Quantification: The concentration of **Metharbital** in the diluted sample is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/L or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa value determines the extent of its ionization at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[1][14][15]

Principle: A solution of the weak acid (**Metharbital**) is titrated with a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.[16]

Apparatus:

- Potentiometer with a calibrated pH electrode[1]
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized 0.1 M NaOH solution
- Standardized 0.1 M HCl solution
- Potassium chloride (for maintaining ionic strength)[1]

Procedure:

- Sample Preparation:** A known amount of **Metharbital** is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[1]

The ionic strength of the solution is kept constant by adding a salt such as KCl.[1]

- Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
- Acidification: The solution is initially acidified with a small amount of 0.1 M HCl to a pH of around 1.8-2.0.[1][15]
- Titration: The solution is titrated with standardized 0.1 M NaOH, added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[1]
- Data Collection: The titration is continued until the pH reaches approximately 12-12.5.[1][15]
- Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
- Replicates: The titration is performed in triplicate to ensure the precision of the determined pKa value.[1]

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound. It is a critical parameter in drug design as it influences membrane permeability, protein binding, and metabolic stability. The shake-flask method is the traditional and most reliable method for LogP determination.[2][4][17]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the logarithm of this ratio.[17]

Apparatus:

- Separatory funnels or screw-capped tubes
- Mechanical shaker

- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

- Phase Preparation: n-Octanol is pre-saturated with water, and water is pre-saturated with n-octanol to ensure mutual miscibility at equilibrium. The aqueous phase is typically a buffer at a pH where the compound is in its neutral form (for LogP determination).
- Partitioning: A known amount of **Metharbital** is dissolved in either the n-octanol or the aqueous phase. The two phases are then combined in a separatory funnel or tube in a known volume ratio.
- Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning of the compound between the two phases.
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to facilitate a clean separation.
- Sampling: A known volume is carefully removed from each phase.
- Quantification: The concentration of **Metharbital** in each phase is determined using a suitable analytical method, such as HPLC-UV, after appropriate dilution.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.
- Replicates: The experiment is repeated to ensure the reliability of the result.[\[4\]](#)

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